molecular formula C19H23Cl2NO2 B1679426 Ro 04-5595 hydrochloride CAS No. 64047-73-0

Ro 04-5595 hydrochloride

Cat. No.: B1679426
CAS No.: 64047-73-0
M. Wt: 368.3 g/mol
InChI Key: NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing NMDA receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 04-5595 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ro 04-5595 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Scientific Research Applications

Ro 04-5595 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitotoxicity. The molecular targets include the NMDA receptor complex, and the pathways involved are primarily related to calcium influx and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Ifenprodil: Another GluN2B-selective NMDA receptor antagonist.

    Ro 25-6981: A potent and selective antagonist for GluN2B-containing NMDA receptors.

    Eliprodil: A non-competitive antagonist of NMDA receptors.

Uniqueness

Ro 04-5595 hydrochloride is unique due to its high selectivity and affinity for the GluN2B subunit, which makes it particularly useful for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982243
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-73-0
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 04-5595 hydrochloride
Reactant of Route 2
Ro 04-5595 hydrochloride
Reactant of Route 3
Reactant of Route 3
Ro 04-5595 hydrochloride
Reactant of Route 4
Reactant of Route 4
Ro 04-5595 hydrochloride
Reactant of Route 5
Ro 04-5595 hydrochloride
Reactant of Route 6
Ro 04-5595 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.